CI 949 is derived from the combination of L-Arginine and a specific tetrazole-indole derivative. Its chemical identification is supported by the CAS number 121530-58-3. The compound's synthesis involves multiple steps, indicating its complexity and the need for precise methodologies to achieve the desired product purity and yield .
The synthesis of CI 949 involves several key steps:
The detailed synthesis method may vary based on the specific laboratory protocols or industrial practices utilized.
CI 949 exhibits a complex molecular structure characterized by:
The molecular structure can be represented using various notations such as SMILES and InChI:
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N
OHOCQQJBKBVAFF-VWMHFEHESA-N
These representations are essential for computational studies and further chemical analysis .
CI 949 is involved in several significant chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The mechanism of action for CI 949 primarily revolves around its ability to inhibit the release of allergic mediators:
Studies indicate that complete inhibition occurs at concentrations as low as 10 μM for leukotrienes and 1 μM for thromboxane B2 . This mechanism highlights its potential utility in managing allergic conditions.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5